4-isopropyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide -

4-isopropyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide

Catalog Number: EVT-4279056
CAS Number:
Molecular Formula: C28H31N3O2
Molecular Weight: 441.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Neuropharmacology: Arylpiperazines are known to interact with various neurotransmitter systems, particularly serotonin and dopamine receptors [, ]. This suggests potential applications in studying neurological disorders and developing novel therapeutics.
  • Oncology: Certain arylpiperazine benzamides have shown promising anticancer activities [, , , , , ]. 4-Isopropyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide could be investigated for similar activities against various cancer cell lines.
  • Material Science: The presence of aromatic rings and polar functional groups in its structure suggests potential applications in materials science, such as liquid crystals or organic semiconductors [].
Mechanism of Action
  • Receptor antagonism/agonism: The compound might interact with various neurotransmitter receptors, such as serotonin or dopamine receptors, modulating their downstream signaling pathways [, ].
  • Enzyme inhibition: It could potentially inhibit enzymes involved in specific signaling pathways relevant to various diseases, such as tyrosine kinases in cancer cells [, , , , , ].

3-(2-Imidazo[1,2-b]pyridazin-3-yl-ethynyl)-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzamide (Ponatinib)

Relevance: Ponatinib and 4-isopropyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide share a common structural motif, the N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide core. The presence of this core structure suggests that both compounds may exhibit similar binding affinities towards certain protein targets, particularly those within the kinase family. This shared core structure makes Ponatinib a relevant related compound to consider when investigating the structure-activity relationships of 4-isopropyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide. [, , , , , ]

4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl]benzamide (Imatinib)

Compound Description: Imatinib is a tyrosine kinase inhibitor widely used in the treatment of chronic myeloid leukemia (CML) and other malignancies. It functions by selectively inhibiting the activity of the BCR-ABL tyrosine kinase, a protein generated by the Philadelphia chromosome translocation found in CML. This inhibition prevents the uncontrolled growth and proliferation of cancer cells. [, , , , ]

Relevance: Imatinib shares a key structural feature with 4-isopropyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide: the 4-(4-methylpiperazin-1-yl)methylphenyl moiety. This shared element is directly linked to the benzamide core in both structures, suggesting similar spatial orientation and potential interactions with biological targets. Understanding the structure-activity relationship of Imatinib can provide valuable insights into the potential activity and mechanism of action of 4-isopropyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide, particularly regarding its potential interaction with tyrosine kinases. [, , , , ]

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide (5n)

Compound Description: 5n is a dual inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2) currently being investigated for its potential as an anti-inflammatory drug. It demonstrates potent inhibitory activity against both DDR1 and DDR2 kinases with promising anti-inflammatory effects in vitro and in vivo.

Relevance: Although structurally distinct from 4-isopropyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide in its heterocyclic core, 5n shares the crucial (4-methylpiperazin-1-yl)methyl)-phenylbenzamide moiety. The presence of this common fragment in both compounds indicates a potential for similar binding interactions with specific protein targets. Studying the structure-activity relationship of 5n might shed light on how modifications to the remaining parts of the 4-isopropyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide molecule could influence its biological activity.

N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-Methylphenoxy)acetamide (NAPMA)

Compound Description: NAPMA is a promising compound for treating osteoporosis and other bone diseases associated with excessive bone resorption. It effectively inhibits osteoclast differentiation, the process responsible for bone resorption, and has demonstrated protective effects against ovariectomy-induced bone loss in animal models.

Relevance: NAPMA and 4-isopropyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide are both classified as arylpiperazine derivatives. While their structures differ, the shared arylpiperazine moiety suggests that they might exhibit overlapping pharmacological profiles, particularly concerning their interactions with similar target proteins or signaling pathways. Therefore, studying NAPMA's effects on bone metabolism could provide insights into potential biological activities of 4-isopropyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide and guide further research on its potential therapeutic applications.

3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)

Compound Description: AKE-72 is a diarylamide 3-aminoindazole designed as a potent inhibitor of the BCR-ABL tyrosine kinase, including the imatinib-resistant T315I mutant. It exhibits strong anti-leukemic activity in vitro and in vivo.

Relevance: AKE-72 and 4-isopropyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide share the N-(4-((4-alkylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide scaffold, differing in the alkyl substituent on the piperazine ring (ethyl vs. methyl) and the presence of the 3-((3-amino-1H-indazol-4-yl)ethynyl) group in AKE-72. The shared scaffold suggests that these compounds could interact with similar binding sites within their target proteins, specifically those belonging to the kinase family. The structural differences, particularly the variations in the substituents, can provide valuable insights into the structure-activity relationship and guide further optimization of 4-isopropyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide for enhanced potency and selectivity.

4-{[4-(2-Furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides

Compound Description: This series of compounds was synthesized as potential therapeutic agents for the treatment of Alzheimer's disease. These compounds act as butyrylcholinesterase inhibitors, with varying potencies depending on the substituent on the phenyl ring.

Relevance: This series and 4-isopropyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide share the {[4-(acyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamide scaffold. They differ in the specific acyl group attached to the piperazine ring. This structural similarity suggests that 4-isopropyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide could also potentially interact with cholinesterase enzymes. This shared scaffold makes the entire series a relevant point of comparison for investigating the structure-activity relationships of 4-isopropyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide, especially in the context of Alzheimer's disease.

(S)-N-[4-[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8 -tetramethyl-2H-1-benzopyran-2-yl)carbonyl]-1-piperazinyl]phenyl]-2 -thiophenecarboximid-amide (BN 80933)

Compound Description: BN 80933 is a dual-action compound exhibiting both neuronal nitric oxide synthase (nNOS) inhibitory activity and antioxidant properties. It has demonstrated neuroprotective effects in animal models of stroke, reducing infarct volume, improving neurological scores, and mitigating blood-brain barrier disruption and inflammation.

Relevance: Both BN 80933 and 4-isopropyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide belong to the arylpiperazine class of compounds. They share a similar core structure, consisting of an aryl group linked to a piperazine ring. Despite differences in their substituents, this structural similarity suggests a potential for overlapping pharmacological profiles and encourages further investigation into the potential neuroprotective effects of 4-isopropyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide.

N-[2-(4-Benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide (PPOAC-Bz)

Compound Description: PPOAC-Bz is a compound that exhibits a strong inhibitory effect on osteoclastogenesis, the process of osteoclast formation. It suppresses the expression of osteoclast-specific marker genes and blocks the formation of mature osteoclasts, ultimately preventing bone resorption and potentially serving as a treatment option for osteolytic disorders.

Relevance: PPOAC-Bz and 4-isopropyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide both belong to the arylpiperazine benzamide class. They share a very similar core structure, comprising an arylpiperazine moiety linked to a benzamide group. This structural resemblance suggests that 4-isopropyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide may also possess inhibitory activity against osteoclastogenesis, making it a potentially valuable lead compound for developing new therapies for bone diseases.

N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl)

Compound Description: PPOA-N-Ac-2-Cl demonstrates significant inhibitory effects on osteoclast differentiation, making it a potential candidate for treating bone diseases. It acts by downregulating TRAF6, a key protein involved in RANKL-mediated signaling, ultimately leading to a decrease in osteoclast formation and bone resorption.

Relevance: PPOA-N-Ac-2-Cl and 4-isopropyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide belong to the same arylpiperazine acetamide chemical class, sharing the core structure of an arylpiperazine group connected to an acetamide moiety. The close structural resemblance suggests that 4-isopropyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide might exhibit similar inhibitory effects on osteoclast differentiation, potentially through a similar mechanism involving TRAF6 downregulation.

Relevance: Both this compound and 4-isopropyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide share the arylpiperazinyl benzamide scaffold. Despite the differences in their specific substituents and linker groups, the presence of this common scaffold suggests that 4-isopropyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide might also possess affinity for serotonin receptors, including the 5-HT1A receptor. Further investigation into the interaction of 4-isopropyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide with serotonin receptors could be of interest, considering the potential therapeutic applications of modulating serotonergic signaling.

4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155)

Compound Description: CHMFL-ABL/KIT-155 is a novel type II ABL/c-KIT dual kinase inhibitor demonstrating potent antiproliferative activities against CML and GISTs cancer cell lines. It achieves this by blocking the BCR-ABL/c-KIT mediated signaling pathways, leading to cell cycle arrest and apoptosis. Its unique hinge-binding mode provides a novel pharmacophore for expanding the chemical structure diversity for type II kinase inhibitors.

Relevance: CHMFL-ABL/KIT-155 and 4-isopropyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide share the N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide core, a structural motif frequently observed in kinase inhibitors. This shared core, along with their shared target of kinase inhibition, suggests that studying the specific binding interactions and structure-activity relationship of CHMFL-ABL/KIT-155 could provide valuable insights into the potential kinase inhibitory activity of 4-isopropyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide.

N-{4-[4-(3-Aminocarbonyl-phenyl)-piperazin-1-yl]-butyl}-4-bromo-benzamide (RGH-237)

Compound Description: RGH-237 is an orally active, selective dopamine D3 receptor partial agonist. It has demonstrated potential as a therapeutic intervention for cocaine addiction in animal models. RGH-237 shows good oral bioavailability and brain penetration. It inhibits the acquisition of cocaine-induced place preference and blocks cue-induced cocaine-seeking behavior.

Relevance: RGH-237 and 4-isopropyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide belong to the arylpiperazinyl benzamide class of compounds. They share a similar core structure featuring an arylpiperazine moiety connected to a benzamide group through a linker. This structural similarity, particularly the presence of the piperazine ring, suggests that 4-isopropyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide might also interact with dopamine receptors, including the D3 receptor. Investigating the potential interaction of 4-isopropyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide with dopamine receptors could be interesting, considering the role of dopaminergic signaling in various neurological and psychiatric disorders.

Properties

Product Name

4-isopropyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide

IUPAC Name

N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-4-propan-2-ylbenzamide

Molecular Formula

C28H31N3O2

Molecular Weight

441.6 g/mol

InChI

InChI=1S/C28H31N3O2/c1-20(2)22-8-10-23(11-9-22)27(32)29-25-12-14-26(15-13-25)30-16-18-31(19-17-30)28(33)24-6-4-21(3)5-7-24/h4-15,20H,16-19H2,1-3H3,(H,29,32)

InChI Key

OCEPMLLSPQXOCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.